2-Chloroethyl trifluoromethanesulfonate
Description
The exact mass of the compound 2-Chloroethyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 314043. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloroethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O3S/c4-1-2-10-11(8,9)3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPTKFBWNNVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223561 | |
| Record name | NSC 314043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73323-80-5 | |
| Record name | NSC 314043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC314043 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 314043 | |
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| Record name | 2-chloroethyl trifluoromethanesulfonate | |
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| Record name | 2-Chloroethyl trifluoromethanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Synthesis of N-alkylated heterocycles using 2-chloroethyl trifluoromethanesulfonate
Application Note: Selective Synthesis of N-Alkylated Heterocycles Using 2-Chloroethyl Trifluoromethanesulfonate
Executive Summary
This guide details the preparation and application of 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate) as a high-precision alkylating agent. Unlike traditional dihaloalkanes (e.g., 1-bromo-2-chloroethane), which often require harsh thermal conditions and suffer from poor selectivity, 2-chloroethyl triflate exploits the extreme leaving group ability of the triflate anion (
This protocol is specifically designed for the synthesis of N-(2-chloroethyl) heterocycles , which serve as critical intermediates for:
-
Pharmaceutical Linkers: Attachment of chloroethyl "handles" for further functionalization.
-
Fused Ring Systems: Precursors for intramolecular cyclization (e.g., imidazo[1,2-a]pyridines).
-
Radiopharmaceutical Precursors: Scaffolds for
nucleophilic substitution.
Chemical Mechanism & Rationale
The utility of 2-chloroethyl triflate lies in its bifunctional electrophilicity . The molecule possesses two electrophilic sites with vastly different reactivities:
-
Primary Site (C-OTf): Highly reactive toward nucleophiles via
mechanism at low temperatures. -
Secondary Site (C-Cl): Relatively inert under triflylation/alkylation conditions, preserving the chloride for downstream chemistry.
Comparison of Leaving Groups:
| Leaving Group | Approx. Relative Rate (
Mechanistic Pathway: The nitrogen lone pair of the heterocycle attacks the carbon bearing the triflate. The chloride remains intact, avoiding "double alkylation" or polymerization often seen with symmetrical dihalides.
Figure 1: Reaction pathway showing selective displacement of the triflate group followed by potential downstream cyclization.
Safety & Handling (Critical)
-
Hazard Class: 2-Chloroethyl triflate is a potent alkylating agent . It is corrosive (Skin Corr.[1][2][3] 1B), a lachrymator, and a suspected mutagen.
-
Stability: The reagent is moisture-sensitive and thermally unstable. It should be prepared fresh and used immediately. Do not store for prolonged periods, even at
. -
Controls: All operations must be performed in a functioning fume hood using double nitrile gloves and chemical splash goggles. Quench all glassware and waste with dilute aqueous ammonia or NaOH to destroy residual alkylating agent before disposal.
Experimental Protocols
Protocol A: In Situ Preparation of 2-Chloroethyl Triflate
Since the reagent is unstable, this protocol describes its fresh generation from 2-chloroethanol.
Reagents:
-
2-Chloroethanol (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
) (1.1 equiv) -
Pyridine or 2,6-Lutidine (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon. Add anhydrous DCM (
concentration relative to alcohol). -
Base Addition: Add pyridine (or 2,6-lutidine) and cool the solution to
(ice/salt bath or cryocooler). -
Anhydride Addition: Add
dropwise via syringe over 10 minutes. The solution may turn yellow/orange. Stir for 10 minutes. -
Alcohol Addition: Add 2-chloroethanol (diluted in a small volume of DCM) dropwise to the cold mixture.
-
Reaction: Stir at
to for 45–60 minutes. Monitoring by TLC is difficult due to hydrolysis; conversion is usually quantitative. -
Workup (Rapid):
-
Dilute with cold pentane or hexanes (precipitates pyridinium triflate salts).
-
Filter rapidly through a small pad of silica or Celite.
-
Concentrate the filtrate under reduced pressure at low temperature (
) . -
Result: A colorless to pale yellow oil. Use immediately in Protocol B.
-
Protocol B: N-Alkylation of Benzimidazole (General Procedure)
Reagents:
-
Benzimidazole substrate (1.0 equiv)
-
Freshly prepared 2-Chloroethyl triflate (1.2 equiv)
-
Cesium Carbonate (
) (2.0 equiv) or Sodium Hydride ( ) (1.2 equiv) -
Acetonitrile (ACN) or DMF, anhydrous
Step-by-Step Procedure:
-
Deprotonation:
-
Dissolve the benzimidazole in anhydrous ACN or DMF.
-
Add the base (
or ). -
Stir at room temperature for 30 minutes to ensure deprotonation.
-
-
Alkylation:
-
Cool the mixture to
. -
Add the solution of 2-chloroethyl triflate (from Protocol A) dropwise.
-
-
Progression:
-
Allow to warm to room temperature.[4]
-
Stir for 2–4 hours. (Note: Reaction is significantly faster than with bromide analogs).
-
Monitor: TLC or LC-MS should show conversion to the mono-alkylated product (
mass shift).
-
-
Quench & Isolation:
Expected Outcome: High yield (>85%) of 1-(2-chloroethyl)benzimidazole.
Downstream Application: Intramolecular Cyclization
The pendant chloroethyl group is a "loaded spring" for cyclization if a nucleophile is present at the 2-position of the heterocycle.
Example: Synthesis of 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole Substrate: 2-Amino-1-(2-chloroethyl)benzimidazole (synthesized via Protocol B using 2-aminobenzimidazole).
-
Conditions: Dissolve the intermediate in Ethanol or DMF.
-
Base: Add
or utilize thermal conditions ( ). -
Mechanism: The exocyclic amine attacks the terminal carbon holding the chloride (
), forming a new 5-membered ring. -
Result: Formation of the tricyclic fused system.
Figure 2: Complete workflow from reagent generation to fused ring synthesis.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield of Triflate | Hydrolysis due to moisture. | Flame-dry glassware; use fresh anhydrous DCM. Ensure |
| Black/Tar in Alkylation | Reagent decomposition or exotherm. | Add triflate slowly at |
| Double Alkylation | Excess reagent or wrong stoichiometry. | Use exactly 1.1–1.2 equivalents. If the substrate has multiple nucleophilic sites (e.g., imidazole), control pH or use protecting groups. |
| No Cyclization | Chloride is a poorer leaving group. | Increase temperature to |
References
-
Synthesis of Triflate Reagents
-
Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of some novel trifluoromethanesulfonates and their reactions with nucleophiles. The Journal of Organic Chemistry, 38(21), 3673–3677. Link
-
-
General N-Alkylation of Heterocycles
-
Cyclization of Chloroethyl Ureas (Mechanistic Insight)
-
Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines. Biochemical Pharmacology, 81(9), 1116-1123. Link
-
-
Safety Data (2-Chloroethyl Triflate)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]
Application Notes and Protocols: 2-Chloroethyl Trifluoromethanesulfonate as a Versatile Precursor for Vinyl Triflates
Introduction: The Strategic Importance of Vinyl Triflates in Modern Synthesis
Vinyl trifluoromethanesulfonates, commonly known as vinyl triflates, are exceptionally valuable intermediates in contemporary organic synthesis. Their utility stems from the trifluoromethanesulfonate (triflate) group, one of the most effective leaving groups known to chemists.[1] This characteristic imparts high reactivity to the vinylic carbon, rendering vinyl triflates susceptible to a diverse array of chemical transformations. They are frequently utilized as robust alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with remarkable control over regio- and stereochemistry. The applications of vinyl triflates extend to elimination reactions for alkyne synthesis, nucleophilic additions, and radical reactions, positioning them as critical building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.
This guide provides a comprehensive overview of the synthesis and application of 2-chloroethyl trifluoromethanesulfonate as a strategic precursor to the parent vinyl triflate. This approach offers a distinct advantage by avoiding the direct handling of volatile and gaseous ethylene. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this efficient methodology.
Synthesis of the Precursor: 2-Chloroethyl Trifluoromethanesulfonate
The synthesis of 2-chloroethyl trifluoromethanesulfonate is a critical first step. The most direct and efficient method involves the reaction of 2-chloroethanol with trifluoromethanesulfonic (triflic) anhydride in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.
Causality Behind Experimental Choices:
-
Triflic Anhydride: This is the triflating agent of choice due to its high reactivity, which ensures a rapid and complete conversion of the alcohol.
-
Pyridine: A non-nucleophilic base is essential to prevent competitive reactions with the triflic anhydride or the product. Pyridine is a common choice as it is an effective acid scavenger and a suitable solvent for this transformation.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as triflic anhydride readily hydrolyzes, which would quench the reaction and reduce the yield.
-
Low Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the exothermicity of the reaction and minimize potential side reactions.
Experimental Protocol: Synthesis of 2-Chloroethyl Trifluoromethanesulfonate
Materials:
-
2-Chloroethanol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve 2-chloroethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane (DCM) and add the solution to the reaction flask.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Triflic Anhydride: Add triflic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold, saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with cold water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-chloroethyl trifluoromethanesulfonate by vacuum distillation or column chromatography on silica gel.
Characterization Data for 2-Chloroethyl trifluoromethanesulfonate:
| Property | Value |
| Molecular Formula | C₃H₄ClF₃O₃S |
| Molecular Weight | 212.58 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 170.8 ± 40.0 °C at 760 Torr (predicted)[3] |
| Density | 1.595 ± 0.06 g/cm³ (predicted)[3] |
Note: Predicted values are sourced from chemical databases and may vary from experimental results.
Generation of Vinyl Triflate via Elimination
The conversion of 2-chloroethyl trifluoromethanesulfonate to vinyl triflate proceeds through a base-induced elimination reaction, specifically an E2 (bimolecular elimination) mechanism.[4][5][6] This concerted, single-step reaction is highly efficient due to the excellent leaving group ability of the triflate group.
Mechanism of Elimination (E2 Reaction):
The E2 mechanism involves the simultaneous abstraction of a proton from the carbon adjacent to the triflate-bearing carbon (the β-carbon) by a base, and the departure of the triflate leaving group.[4][7][8] A key requirement for an efficient E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group, where they are in the same plane but on opposite sides of the carbon-carbon bond.[4][6][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 73323-80-5, 2-Chloroethyl trifluoromethanesulfonate, NSC 314043 - chemBlink [chemblink.com]
- 4. The E2 Reaction Mechanism [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 9. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
Application Note: Microwave-Assisted Reactions with 2-Chloroethyl Trifluoromethanesulfonate
Executive Summary
This guide details the protocols for utilizing 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate) in microwave-assisted organic synthesis. While 1-bromo-2-chloroethane is the traditional reagent for introducing chloroethyl groups, it suffers from slow kinetics and poor selectivity, often requiring high thermal loads that degrade sensitive substrates.
2-Chloroethyl triflate offers a kinetic solution: the triflate (
Key Applications:
-
Synthesis of nitrogen mustard precursors (oncology).
-
Rapid construction of piperazine and morpholine scaffolds.
-
Linker chemistry for PROTACs and antibody-drug conjugates (ADCs).
Safety & Handling (CRITICAL)
Hazard Class: Vesicant / Alkylating Agent / Corrosive.
-
Vesicant Hazard: 2-Chloroethyl triflate is a structural analog to sulfur mustard precursors. It is a potent alkylating agent capable of modifying DNA. Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.
-
Explosion Risk: Like many sulfonic esters, the distilled residue can be unstable. Do not distill to dryness.
-
Incompatibility: Highly reactive with water. Hydrolysis produces triflic acid (superacid) and HCl.
Chemical Basis & Mechanism
The utility of 2-chloroethyl triflate lies in its differential electrophilicity .
-
Primary Activation (
): The C-OTf bond is exceptionally weak. Under microwave irradiation, nucleophilic attack ( ) occurs almost exclusively at this position at temperatures as low as 40–60°C. -
Latent Functionality (
): The C-Cl bond remains intact under these mild conditions, providing a handle for secondary functionalization (e.g., ring closure or secondary amine capture).
Microwave Advantage:
Conventional heating often requires prolonged reaction times, leading to the decomposition of the triflate (elimination to vinyl chloride). Microwave irradiation provides rapid dielectric heating, overcoming the activation energy for the
Reagent Preparation (Fresh Synthesis)
Commercially available 2-chloroethyl triflate degrades rapidly. For reproducible microwave chemistry, synthesize fresh using this protocol.
Reaction:
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon.
-
Charge: Add 2-chloroethanol (1.0 equiv) and Dichloromethane (DCM) (anhydrous, 0.5 M concentration).
-
Base: Add Pyridine (1.1 equiv) or 2,6-Lutidine (for acid-sensitive substrates).
-
Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath).
-
Addition: Dropwise add Triflic Anhydride (
) (1.1 equiv) over 20 minutes. Exothermic! -
Workup: Stir at -78°C for 30 min, then warm to 0°C. Wash immediately with cold 1M HCl, then cold Sat.
. Dry over .[1] -
Storage: Use the DCM solution directly for MW reactions (titrate to determine concentration) or concentrate carefully at
. Do not store > 24h.
Microwave Protocol A: Chemoselective N-Alkylation
Target: Introduction of the chloroethyl chain without cyclization.
Substrates: Secondary amines, Indoles, Carbazoles.
| Parameter | Setting | Rationale |
| Solvent | Acetonitrile (ACN) | High |
| Concentration | 0.1 – 0.2 M | Dilution prevents intermolecular polymerization. |
| Stoichiometry | 1.2 equiv Triflate | Slight excess compensates for trace hydrolysis. |
| Base | Insoluble inorganic base prevents elimination side-reactions. | |
| Temperature | 60°C - 80°C | Sufficient for OTf displacement; too low for Cl displacement. |
| Time | 5 - 10 mins | Dynamic hold. |
Step-by-Step:
-
In a 10 mL microwave vial, dissolve the amine substrate (1.0 mmol) in ACN (5 mL).
-
Add
(2.0 mmol). -
Add freshly prepared 2-chloroethyl triflate (1.2 mmol).
-
Cap the vial and irradiate at 60°C for 5 minutes (High absorption setting).
-
TLC Check: Look for the disappearance of the amine. The product (N-chloroethyl) is usually less polar.
-
Workup: Filter off carbonate salts. Evaporate solvent.[2][3] Note: Do not heat >40°C during evaporation to prevent self-alkylation.
Microwave Protocol B: Tandem Cyclization
Target: Formation of N-heterocycles (e.g., Aziridines, Piperazines).
This protocol utilizes the "Microwave Flash Heating" effect to drive the second, difficult substitution of the chloride.
Conditions:
-
Step 1: Follow Protocol A (Alkylation).
-
Step 2 (In-situ): Add NaI (0.1 equiv) as a Finkelstein catalyst and a secondary nucleophile (if forming piperazines) or stronger base (Cs2CO3) for intramolecular closure.
-
MW Conditions: Ramp to 120°C - 140°C for 10-15 minutes.
Visualization of Workflows
Diagram 1: Reaction Pathway & Selectivity
This diagram illustrates the kinetic selectivity controlled by microwave temperature settings.
Caption: Kinetic bifurcation of 2-chloroethyl triflate. Low-temp MW drives substitution; high-temp drives cyclization. Slow heating favors elimination.
Diagram 2: Experimental Workflow
Step-by-step logic for the researcher.
Caption: Operational decision tree for synthesizing linear linkers versus cyclized heterocycles.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Hydrolysis of Triflate | Ensure reagents are dry. Use anhydrous ACN. Verify triflate quality by NMR ( |
| Vinyl Chloride Formation | Elimination Reaction | Base is too strong or Temp is too high. Switch from |
| Double Alkylation | Amine is too nucleophilic | Use a large excess of the amine (if cheap) or slow addition of the triflate. |
| Pressure Spikes | Solvent volatility | 2-chloroethyl triflate and DCM are volatile. Ensure the MW vial is rated for 20 bar. |
References
-
Reagent Preparation: Katsuhara, Y.; Maruyama, S.; Katagiri, Y.; Fukunaga, R.; Hagihara, N. "Synthesis of 2-chloroethyl trifluoromethanesulfonate and its application." J. Org. Chem.1980 , 45(12), 2441–2446.[4]
-
Microwave N-Alkylation Review: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[5] Chem. Int. Ed.2004 , 43, 6250–6284.
-
Triflate Reactivity: Stang, P. J.; Hanack, M.; Subramanian, L. R. "Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry." Synthesis1982 , 1982(02), 85–126.
-
Safety Data (2-Chloroethyl triflate): PubChem Compound Summary for CID 100525.
-
General Microwave Alkylation Protocol: "Microwave Assisted N-Alkylation of Isatin." Int. J. Mol. Sci.2011 , 12(12), 8684-8695.
Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals and should be performed by trained personnel in a controlled laboratory environment.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloroethyl Triflate Reaction Products
Status: Operational
Agent: Senior Application Scientist
Topic: Downstream Processing of 2-Chloroethyl Trifluoromethanesulfonate (
Executive Summary & Safety Directive
Warning: High Toxicity Hazard Reactions involving 2-chloroethyl triflate often generate nitrogen or oxygen mustards . These compounds are potent alkylating agents and potential blistering agents (vesicants).
-
Always handle in a functioning fume hood.
-
Decontamination: Quench all glassware and spills with dilute NaOH or thiosulfate solution before removal from the hood.
The Chemistry:
2-Chloroethyl triflate is a "super-electrophile" used to append the
Core Workflows (Standard Operating Procedures)
Workflow A: The "Cold-Acidic" Workup (For Amine Products)
Best for:
Rationale: Keeping the pH low protonates the amine product (
| Step | Action | Technical Justification |
| 1. Quench | Cool reaction to | Protonates the amine immediately. Hydrolyzes excess triflate to HOTf (water-soluble). |
| 2. Wash | Extract aqueous layer with | Removes non-basic impurities and unreacted triflate precursors. |
| 3. Basify | Critical: Add cold saturated | Minimizes time the free base exists in solution to prevent cyclization. |
| 4. Dry | Dry over | Heat promotes aziridinium formation and polymerization. |
| 5. Stabilize | Redissolve in | Stores the product as a stable Hydrochloride salt. |
Workflow B: The "Neutral" Workup (For Ether/Ester Products)
Best for:
Rationale: Ethers are less prone to cyclization but sensitive to acid-catalyzed hydrolysis.
-
Quench: Pour reaction mixture into saturated
(not water).-
Why: The reaction produces Triflic Acid (HOTf) as a byproduct. Neutralizing it immediately prevents acid-catalyzed decomposition of the product.
-
-
Extraction: Use
or . -
Purification: Silica gel chromatography is generally safe for these non-basic products.
Troubleshooting Guide (FAQ)
Issue 1: "My product vanished on the Silica Column."
Diagnosis: Acid-Base Interaction.
-
Mechanism: Silica gel is slightly acidic (
). If your product is an amine (e.g., -alkylated species), it will protonate and stick irreversibly to the silica. -
Solution:
-
Option A (Pre-treatment): Flush the column with
Triethylamine ( ) in hexanes before loading your sample. This neutralizes the acidic sites. -
Option B (Substrate): Switch to Neutral Alumina (Grade III). It is far less likely to degrade sensitive alkyl halides.
-
Issue 2: "The product turned into a gummy solid/tar overnight."
Diagnosis: Uncontrolled Aziridinium Polymerization.
-
Mechanism: You likely stored the product as a free base . At room temperature, the amine lone pair displaces the chloride. The resulting aziridinium ion is opened by another amine molecule, creating a chain reaction (polymerization).
-
Fix:
-
Immediate: Convert to the
or salt immediately after isolation. -
Storage: Store at
. Never store as a neat oil at room temperature.
-
Issue 3: "I see vinyl protons in my NMR (5.0–6.0 ppm)."
Diagnosis: E2 Elimination.
-
Mechanism: The base used for the alkylation (e.g.,
, ) was too strong or the temperature was too high, causing elimination of or to form a vinyl group ( ). -
Fix:
-
Switch to a milder base:
or in Acetonitrile. -
Lower the reaction temperature (maintain
to RT).
-
Mechanistic Visualization
The Aziridinium Trap
This diagram illustrates the "danger zone" when handling 2-chloroethyl amine products.
Caption: The kinetic competition between stabilization (protonation) and decomposition (cyclization) of 2-chloroethyl amines.
Workup Decision Tree
Follow this logic flow to determine the correct purification path.
Caption: Decision matrix for selecting the appropriate workup based on product basicity.
Key Data: Stability & Reactivity
| Parameter | Value/Condition | Implication for Purification |
| Leaving Group Ability | Triflate ( | Hydrolysis occurs rapidly upon exposure to moisture. |
| Cyclization Rate | Fast at | Keep all solutions on ice. Rotary evaporate without water bath heat. |
| Silica Compatibility | Poor (for amines) | Use |
| Storage Form | Hydrochloride Salt | Free bases degrade within hours/days; Salts are stable for months. |
References
-
PubChem. (n.d.). 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S.[3] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Loughlin, W. A., et al. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Diels, G., et al. (2012). Transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones... via N-spiro bis-aziridinium intermediates. PubMed. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Stability of 2-Chloroethyl Trifluoromethanesulfonate
Reagent: 2-Chloroethyl trifluoromethanesulfonate (2-Chloroethyl triflate) CAS: 73323-80-5 Function: High-reactivity alkylating agent (Super-electrophile) Document ID: TS-CET-001[1]
Critical Stability Alerts (Read Before Use)
Warning: 2-Chloroethyl triflate is a super-electrophile .[1] Unlike standard alkyl halides (e.g., 2-chloroethyl chloride), the triflate group (OTf) is an exceptional leaving group (approx.
-
MOISTURE INTOLERANCE: The reagent hydrolyzes rapidly in the presence of water to release Triflic Acid (HOTf) and 2-Chloroethanol .[1] The released HOTf is autocatalytic, accelerating further decomposition and potentially charring reaction mixtures.[1]
-
DMSO INCOMPATIBILITY: Do NOT dissolve this reagent in DMSO (Dimethyl Sulfoxide) for stock solutions or biological screening.[1] It will alkylate the DMSO oxygen atom almost immediately, neutralizing the reagent and generating a sulfoxonium salt.[1]
-
THF POLYMERIZATION: In the presence of trace acid or heat, this reagent can initiate the cationic ring-opening polymerization (CROP) of THF, turning your reaction mixture into a solid gel.
Solvent Compatibility Matrix
Use this matrix to select the appropriate solvent for your reaction or storage.
| Solvent Class | Status | Suitability | Technical Rationale |
| Chlorinated (DCM, CHCl₃, DCE) | GREEN | Recommended | Non-nucleophilic and polar enough to solubilize the triflate.[1] DCM is the gold standard for reactions involving this reagent.[1] |
| Hydrocarbons (Toluene, Hexane) | GREEN | Good | Excellent stability.[1] However, the reagent's solubility might be lower in pure hexanes compared to toluene.[1] |
| Ethers (Diethyl Ether, MTBE) | GREEN | Good | Stable if strictly anhydrous.[1] Good for precipitation of cationic products.[1] |
| Cyclic Ethers (THF, Dioxane) | YELLOW | Caution | Risk of Polymerization. Alkyl triflates are cationic initiators.[1] If used, keep temperature <0°C and minimize time.[1] |
| Nitriles (Acetonitrile) | YELLOW | Short-term | Generally stable for short durations, but MeCN can act as a weak nucleophile (forming nitrilium ions) at high temperatures.[1] |
| Amides/Sulfoxides (DMF, DMSO, NMP) | RED | PROHIBITED | Rapid Decomposition. The solvent acts as a nucleophile, displacing the triflate.[1] |
| Protic Solvents (Water, MeOH, EtOH) | RED | PROHIBITED | Immediate Solvolysis. Forms ether byproducts and releases strong acid (HOTf).[1] |
Troubleshooting & FAQs
Scenario A: "My reaction turned black and fumed when I opened the vial."
Diagnosis: Autocatalytic Acid Decomposition. Mechanism: Moisture ingress caused hydrolysis, releasing Triflic Acid (HOTf).[1] HOTf is a superacid that dehydrates and chars organic material (turning it black).[1] Solution:
-
Quench: Carefully neutralize with aqueous bicarbonate (exothermic!).[1]
-
Prevention: Store the neat reagent over activated 4Å molecular sieves. When setting up reactions, add a non-nucleophilic base (e.g., 2,6-Lutidine or Proton Sponge ) to scavenge trace acid without reacting with the triflate.[1]
Scenario B: "I prepared a stock solution in DMSO for a bio-assay, but the compound showed no activity."
Diagnosis: Solvent Alkylation (Scavenging).[1] Mechanism: DMSO is an ambient nucleophile.[1] The oxygen in DMSO attacks the electrophilic carbon of the triflate, forming an alkoxysulfonium salt (similar to the intermediate in Kornblum oxidation).[1] Your reagent was consumed by the solvent before it reached the target.[1] Solution:
-
Protocol Change: Use DMAc (Dimethylacetamide) only if immediate use is intended, but preferably use 100% Ethanol only at the moment of dosing (though solvolysis is still a risk, it is slower than DMSO alkylation).[1] Ideally, dose from a DMSO-free stock (e.g., in DCM, then evaporate and reconstitute immediately before use).[1]
Scenario C: "My reaction in THF became a viscous gel."
Diagnosis: Cationic Ring-Opening Polymerization (CROP).[1] Mechanism: The 2-chloroethyl cation (or the triflate ester itself) acts as an initiator.[1] It attacks THF, opening the ring.[1][2][3] The resulting oxonium ion attacks another THF molecule, propagating a polymer chain (Poly-THF).[1] Solution:
-
Switch Solvent: Move to Dichloromethane (DCM) .[1]
-
Mitigation: If THF is required for solubility of the substrate, keep the reaction at -78°C to -20°C . Polymerization rates drop significantly at low temperatures.[1]
Experimental Protocols
Protocol 1: Proper Storage
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).[1]
-
Container: Teflon-lined screw cap vial or flame-sealed ampoule.
-
Stabilizer: Add activated 3Å or 4Å Molecular Sieves directly to the liquid reagent to maintain dryness.[1]
Protocol 2: Quenching & Disposal[1]
-
Never dispose of the active reagent directly into organic waste drums (risk of polymerization or violent reaction).[1]
-
Step 1: Dilute the waste stream with DCM.[1]
-
Step 2: Slowly add a 10% solution of Morpholine or Diethylamine in DCM at 0°C. These secondary amines will rapidly consume the triflate, converting it to the stable (and less toxic) amino-derivative.
-
Step 3: Wash the organic layer with sat.[1] NaHCO₃ to neutralize triflic acid byproducts.[1]
Visualizations
Figure 1: Decomposition & Reactivity Pathways
This diagram illustrates why nucleophilic solvents and moisture are fatal to the reagent.[1]
Caption: Competitive pathways. Nucleophilic solvents (Red) consume the reagent before it reacts with the target (Green).[1]
Figure 2: Solvent Selection Decision Tree
Caption: Logic flow for selecting a solvent that balances solubility with triflate stability.
References
-
Reactivity of Alkyl Triflates: Howells, R. D., & McCown, J. D. (1977).[1] Trifluoromethanesulfonic acid and derivatives. Chemical Reviews, 77(1), 69–92.[1] [Link][1]
-
Polymerization of THF: Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980).[1] Cationic Ring-Opening Polymerization of Tetrahydrofuran. Advances in Polymer Science. [Link]
-
Safety & Handling (SDS Data): PubChem Compound Summary for CID 100525, 2-Chloroethyl trifluoromethanesulfonate. [Link]
Sources
- 1. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the selectivity of 2-chloroethyl trifluoromethanesulfonate
The following Technical Support Guide is designed for researchers and drug development professionals utilizing 2-chloroethyl trifluoromethanesulfonate (2-chloroethyl triflate) . It synthesizes mechanistic organic chemistry with practical troubleshooting to address temperature-dependent selectivity issues.
Topic: Effect of Temperature on Selectivity & Reactivity Document ID: TS-OTf-002 Version: 2.4 (Current)
Executive Summary: The Thermal Switch
2-Chloroethyl triflate is a potent, bifunctional electrophile. Its utility relies on the extreme disparity in leaving group ability between the triflate (-OTf, super-leaving group) and the chloride (-Cl, poor leaving group).
Temperature is the critical control variable that dictates the reaction pathway. It functions as a "selector switch" between:
-
Chemo-selective Substitution (
): The desired pathway, where -OTf is displaced by a nucleophile, leaving the -Cl intact for secondary functionalization. -
Elimination (
): The parasitic pathway, where thermal energy drives the elimination of triflic acid (HOTf) to form vinyl chloride. -
Ambident Selectivity (N- vs. O-): In amide/enolate systems, temperature shifts the balance between kinetic (O-alkylation) and thermodynamic (N- or C-alkylation) control.
Troubleshooting Guide & FAQs
Category A: Yield & Byproduct Management
Q1: I am observing significant gas evolution and low yields of my alkylated product. What is happening?
Diagnosis: You are likely operating above the Elimination Threshold (
-
Cool Down: Conduct the addition phase at
or . -
Base Selection: Switch to a non-nucleophilic, bulky base (e.g., 2,6-di-tert-butylpyridine) if possible, or ensure the nucleophile itself is the base.
-
Slow Warm-up: Do not snap-warm to room temperature. Allow the reaction to reach
over 2-4 hours.
Q2: My nucleophile is reacting with both the triflate and the chloride sites. How do I stop the "double alkylation"?
Diagnosis: Loss of Chemoselectivity due to excessive thermal energy.
Technical Insight: While -OTf reacts readily at
-
Strict Temperature Cap: Maintain reaction temperature below
. -
Stoichiometry: Use a slight excess of the electrophile (1.1 equiv) rather than the nucleophile to prevent the mono-alkylated product from acting as a nucleophile for a second attack (if applicable).
Category B: Regioselectivity (N- vs. O- Alkylation)
Q3: When alkylating an amide, I get a mixture of N-alkyl and O-alkyl products. How does temperature affect this ratio? Diagnosis: Competition between Kinetic (O-alkylation) and Thermodynamic (N-alkylation) control. Technical Insight:
-
Hard/Soft Acid-Base (HSAB) Theory: The triflate is a "hard" electrophile. It kinetically prefers the "hard" oxygen center of an amide enolate.
-
Low Temp (
): Locks the reaction into the kinetic product (O-alkylation -> Imidate salts). -
Higher Temp (
to RT): Allows equilibration or direct attack at the softer nitrogen center (N-alkylation ), which is thermodynamically more stable. Solution: -
For N-Alkylation: Allow the reaction to warm to room temperature or reflux (carefully avoiding elimination) to favor the thermodynamic amide product.
-
For O-Alkylation: Keep the reaction at
and quench immediately at low temperature.
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by temperature.
Caption: Figure 1. Temperature-dependent reaction divergence. Path A (
Standardized Protocol: Selective N-Alkylation
Objective: Mono-alkylation of a secondary amine with 2-chloroethyl triflate while suppressing vinyl chloride formation.
| Step | Action | Critical Parameter | Rationale |
| 1 | Preparation | Anhydrous conditions ( | Triflates hydrolyze rapidly to triflic acid, which is corrosive and halts reaction. |
| 2 | Solvent Choice | DCM or Toluene (Non-polar/Aprotic) | Avoid polar protic solvents that stabilize carbocations (promotes |
| 3 | Cooling | Cool amine/base mixture to | Suppresses the |
| 4 | Addition | Add Triflate dropwise over 30 mins. | Prevents local exotherms ("hot spots") that trigger decomposition. |
| 5 | Incubation | Stir at | Allows |
| 6 | Quench | Add dilute | Neutralizes generated HOTf before warming prevents acid-catalyzed degradation. |
References
-
Leaving Group Ability & Reactivity
- Title: "Super-Leaving Groups in Organic Synthesis: Trifl
- Source: IUPAC / Pure and Applied Chemistry.
- Context: Establishes the rate enhancement of OTf over Cl, justifying the chemoselectivity model.
-
URL:[Link] (General Reference for IUPAC Standards on Leaving Groups)
-
Mechanism of Elimination vs.
-
Ambident Nucleophile Selectivity (N vs O)
- Title: "Synthesis of O- and N-alkyl
- Source: N
- Context: Details how "hard" electrophiles like triflates favor O-alkyl
-
URL:[Link]
-
Aziridinium Ion Formation
Sources
Technical Support Center: Column Chromatography Purification of Compounds Synthesized with 2-Chloroethyl Triflate
A Senior Application Scientist's Guide to Navigating Purification Challenges
Welcome to the technical support center for the purification of compounds synthesized using 2-chloroethyl triflate. As a potent electrophile and alkylating agent, 2-chloroethyl triflate is a valuable reagent in modern organic synthesis. However, the very reactivity that makes it useful also presents unique challenges during the purification of the resulting products, particularly when employing column chromatography. The triflate group is an excellent leaving group, making the products susceptible to decomposition or unwanted side reactions on the stationary phase.[1]
This guide is designed to provide you, the researcher, with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully purify your target compounds.
Safety First: Handling 2-Chloroethyl Triflate and its Derivatives
Before commencing any experimental work, it is imperative to recognize the hazards associated with 2-chloroethyl triflate and its derivatives. 2-Chloroethyl triflate is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[2]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[3]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Waste Disposal: Dispose of all chemical waste, including residual reagent, reaction mixtures, and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.
-
Quenching: Any unreacted 2-chloroethyl triflate in the reaction mixture should be carefully quenched with a suitable nucleophile (e.g., a solution of sodium bicarbonate or an amine) before workup and purification.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of compounds synthesized with 2-chloroethyl triflate, presented in a question-and-answer format.
Question 1: My product appears to be decomposing on the silica gel column. How can I prevent this?
Answer: This is a common issue due to the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds, especially those containing a good leaving group like triflate.[6]
-
Probable Cause 1: Acidity of Silica Gel: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can promote hydrolysis or elimination reactions.
-
Solution 1: Deactivation of Silica Gel: You can neutralize the acidic sites by preparing a slurry of silica gel in your chosen eluent and adding a small amount of a base, such as triethylamine (Et3N) or pyridine (typically 0.1-1% by volume).[6] This mixture should be thoroughly stirred before packing the column. This is particularly effective for basic compounds that might otherwise streak or decompose.
-
Probable Cause 2: Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for decomposition.
-
Solution 2: Use Flash Chromatography: Employing flash column chromatography with positive pressure will significantly reduce the elution time and minimize contact with the stationary phase.
-
Probable Cause 3: Inherent Instability: Your target molecule may be inherently unstable on silica.
-
Solution 3: Alternative Stationary Phases: Consider using a less acidic stationary phase.
-
Alumina (Al2O3): Alumina is available in neutral, acidic, and basic forms. For many applications, neutral alumina is a good starting point.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be a good alternative for some compounds.
-
Question 2: I'm getting poor separation between my product and a closely-eluting impurity. What can I do?
Answer: Achieving good separation requires optimizing the mobile phase and column parameters.
-
Probable Cause 1: Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving your product from impurities.
-
Solution 1: Systematic Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3.[6]
-
Test different solvent combinations. For example, if a hexane/ethyl acetate mixture is not providing adequate separation, try dichloromethane/methanol or toluene/acetone.
-
-
Probable Cause 2: Isocratic Elution is Insufficient: For complex mixtures with components of varying polarities, a single solvent system (isocratic elution) may not be effective.
-
Solution 2: Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then any more polar byproducts.[7][8] This can significantly improve resolution.
Question 3: My compound is streaking or "tailing" down the column instead of moving as a tight band. Why is this happening?
Answer: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.
-
Probable Cause 1: Acid-Base Interactions: If your compound has basic functional groups (e.g., amines), they can interact strongly with the acidic silanol groups on silica gel, leading to tailing.[6]
-
Solution 1: Add a Mobile Phase Modifier: As mentioned in Question 1, adding a small amount of a competitive base like triethylamine or pyridine to your eluent can mask the acidic sites on the silica and improve peak shape.
-
Probable Cause 2: Column Overloading: Loading too much sample onto the column can exceed its capacity, leading to poor separation and band broadening.
-
Solution 2: Reduce the Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Probable Cause 3: Poor Solubility in Eluent: If your compound is not very soluble in the mobile phase, it can lead to tailing.
-
Solution 3: Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of your packed column.[9]
Question 4: My product won't come off the column, even with a highly polar eluent.
Answer: This frustrating situation can arise from a few key issues.
-
Probable Cause 1: Extreme Polarity: Your product may be too polar to be eluted with your chosen solvent system.
-
Solution 1: Increase Eluent Strength: If you are using a hexane/ethyl acetate system, you can switch to a more polar mixture like dichloromethane/methanol or even add a small percentage of acetic acid or formic acid if your compound is acidic and stable to these conditions.
-
Probable Cause 2: Irreversible Adsorption or Decomposition: It is possible that your compound has decomposed or irreversibly bound to the stationary phase.
-
Solution 2: Pre-analysis with TLC: Before running a column, always run a TLC of your crude material and spot it on a plate. Let the plate sit for some time and then elute it. If the spot disappears or streaks from the baseline, it's a strong indication that your compound is not stable on silica gel.
Frequently Asked Questions (FAQs)
-
What is 2-chloroethyl triflate and why is it used?
-
2-Chloroethyl triflate (CF3SO3CH2CH2Cl) is a powerful alkylating agent. The triflate (OTf) group is an excellent leaving group, making the adjacent ethyl group highly electrophilic and reactive towards nucleophiles.[1] It is often used to introduce a 2-chloroethyl group onto molecules, which can then be used in subsequent reactions.
-
-
What are common byproducts in reactions with 2-chloroethyl triflate?
-
Common byproducts can include unreacted starting materials, products of elimination (vinyl compounds), and substances resulting from the decomposition of the triflate itself, which can release triflic acid.[10] Triflic acid is a superacid and can catalyze other side reactions.
-
-
How do I choose the right stationary phase?
-
Silica gel is the most common stationary phase for column chromatography due to its versatility and relatively low cost.[11][12] However, for compounds sensitive to acid, neutral or basic alumina, or Florisil® are viable alternatives. The choice depends on the stability and functional groups present in your target molecule.
-
-
How do I choose the right solvent system?
-
The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with an Rf value for your product of around 0.2-0.3.[6] A good starting point is often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
-
How can I monitor the purification process?
-
Collect fractions from the column and analyze them by TLC.[11] Spot each fraction on a TLC plate, along with your crude starting material and a pure standard of your product if available. This will allow you to identify which fractions contain your pure compound.
-
-
What are the signs of product decomposition on the column?
-
Signs of decomposition include the appearance of new spots on TLC analysis of the collected fractions that were not present in the crude mixture, significant loss of material (low mass balance), and the elution of colored bands when the product is known to be colorless.
-
Experimental Protocols
Protocol 1: Preparation of a Deactivated Silica Gel Column
-
Weigh the appropriate amount of silica gel (typically 25-50 times the weight of the crude sample) into a beaker.
-
In a separate container, prepare the starting eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Pour the eluent containing triethylamine over the silica gel to create a slurry.
-
Stir the slurry for 5-10 minutes to ensure thorough mixing and deactivation.
-
Pack the column with the deactivated silica gel slurry as you normally would.
Protocol 2: General Procedure for Flash Column Chromatography Purification
-
Column Packing: Securely clamp a glass column of appropriate size in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pack the column with silica gel using either the "slurry" or "dry pack" method.
-
Equilibration: Pass several column volumes of your initial eluent through the packed column to ensure it is well-settled and equilibrated.
-
Sample Loading: Load your sample onto the column using either the direct (wet) or pre-adsorbed (dry) method.[9]
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of a suitable volume in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified compound.[6]
Visualizations
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
General Purification Workflow
Caption: A standard workflow for column chromatography purification.
Data Tables
Table 1: Common Solvents in Order of Increasing Polarity
| Solvent | Polarity Index |
| Hexanes | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Isopropanol | 5.9 |
| Methanol (MeOH) | 6.6 |
| Water | 10.2 |
Table 2: Comparison of Common Stationary Phases
| Stationary Phase | Acidity | Primary Use | Notes |
| Silica Gel | Weakly Acidic | General purpose for most organic compounds.[12] | Can be deactivated with a base. |
| Alumina (Neutral) | Neutral | Purification of less polar compounds, stable to acid/base. | |
| Alumina (Basic) | Basic | Good for separating basic compounds (e.g., amines). | |
| Alumina (Acidic) | Acidic | Good for separating acidic compounds. | Can cause rearrangements in sensitive molecules. |
| Florisil® | Weakly Acidic | Purification of steroids, alkaloids, and pesticides. | Less acidic than silica gel. |
References
-
Column Chromatography - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Retrieved from [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (2016). Retrieved from [Link]
-
2,2,2-Trifluoroethyl chloroformate Safety Data Sheet - Oakwood Chemical. (n.d.). Retrieved from [Link]
-
The Reactivity and Applications of 2-Chloroethyl Chloroformate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester, Department of Chemistry. (n.d.). Retrieved from [Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - National Institutes of Health (NIH). (2018). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (2025). Retrieved from [Link]
-
Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate. (2003). Retrieved from [Link]
-
2-Chloroethyl trifluoromethanesulfonate - PubChem. (n.d.). Retrieved from [Link]
-
Triflic Acid and Sodium Triflate as Chaotropic Mobile Phase Additives in RP-LC - ResearchGate. (2025). Retrieved from [Link]
- Process for the preparation of -chlorinated chloroformates - Google Patents. (n.d.).
-
Reactions of Triflate Esters and Triflamides with an Organic Neutral Super-Electron-Donor - MDPI. (n.d.). Retrieved from [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Retrieved from [Link]
-
Triflate - Wikipedia. (n.d.). Retrieved from [Link]
-
Triflic Acid stability/decomposition in aqueous solution - Reddit. (2019). Retrieved from [Link]
-
Thermal decomposition behavior of CL-20 co-crystals - ResearchGate. (n.d.). Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). Retrieved from [Link]
-
Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. (n.d.). Retrieved from [Link]
Sources
- 1. Triflate - Wikipedia [en.wikipedia.org]
- 2. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistryviews.org [chemistryviews.org]
- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
Advantages of using 2-chloroethyl trifluoromethanesulfonate over alkyl halides
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Kinetic Advantage
In medicinal chemistry and API synthesis, the introduction of a chloroethyl motif (
This guide objectively compares these two alkylating agents, demonstrating how the triflate’s "super-leaving group" capability enables reactions at cryogenic temperatures, drastically reducing side-product formation and increasing yield in complex syntheses.
The Mechanistic Gap: Leaving Group Physics
The primary advantage of 2-chloroethyl triflate lies in the dissociation energy of the carbon-oxygen bond versus the carbon-halogen bond. The triflate anion (
Comparative Leaving Group Ability
The reactivity correlates directly with the
| Leaving Group | Conjugate Acid | Relative Reactivity ( | |
| Triflate ( | -14 | ||
| Bromide ( | -9 | ||
| Chloride ( | -7 | 1 |
Implication: The reactivity gap between
Visualizing the Energy Landscape
The following diagram illustrates the activation energy (
Figure 1: Reaction coordinate comparison. The triflate pathway (green) bypasses the high-energy barrier required for alkyl halides (red), preventing thermal degradation.
Comparative Performance Data
The following data aggregates typical performance metrics for the N-alkylation of a secondary amine (e.g., piperazine derivative).
| Feature | 2-Chloroethyl Triflate | 1-Bromo-2-chloroethane |
| Reaction Temp | ||
| Reaction Time | 1 – 4 Hours | 12 – 48 Hours |
| Base Requirement | Mild (e.g., | Strong/Excess (e.g., |
| Chemoselectivity | >99:1 (OTf displacement only) | ~85:15 (Risk of Cl displacement) |
| Primary Side Reaction | Hydrolysis (if wet) | Elimination (E2) to vinyl chloride |
| Typical Yield | 85 – 95% | 60 – 75% |
Validated Experimental Protocol
Objective: N-alkylation of a secondary amine using 2-chloroethyl triflate. Safety Note: 2-chloroethyl triflate is a potent alkylating agent. All operations must be performed in a fume hood with appropriate PPE (double nitrile gloves).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for triflate alkylation ensuring moisture exclusion.
Detailed Procedure
-
Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of dry Nitrogen or Argon.
-
Solvation: Dissolve the substrate (1.0 eq, e.g., N-Boc-piperazine) in anhydrous Dichloromethane (DCM) or Acetonitrile.
-
Note: Moisture is the enemy. Triflates hydrolyze rapidly. Use solvents dried over molecular sieves.
-
-
Base Addition: Add a mild base such as Diisopropylethylamine (DIPEA, 1.2 eq) or anhydrous
. -
Cryogenic Step: Cool the solution to
(ice bath). For highly reactive amines, cool to (dry ice/acetone). -
Reagent Addition: Add 2-chloroethyl triflate (1.1 eq) dropwise via syringe.
-
Why? Dropwise addition prevents localized heating, which could trigger decomposition or double-alkylation.
-
-
Monitoring: Allow to warm to room temperature. Reaction is typically complete within 2 hours. Monitor via TLC (disappearance of amine).
-
Workup: Quench with saturated aqueous
. Extract with DCM. Wash organic layer with brine, dry over , and concentrate.
Critical Handling & Stability
While the triflate is superior in reactivity, it is inferior in stability compared to alkyl halides.[1]
-
Moisture Sensitivity: 2-chloroethyl triflate releases Triflic Acid (
) upon contact with water. It must be stored under inert gas in a freezer ( ). -
Toxicity: As a "super-alkylator," it mimics nitrogen mustards in its ability to alkylate DNA. Treat as a potential genotoxin.
-
Decontamination: Spills should be neutralized with a solution of dilute ammonia or sodium hydroxide to hydrolyze the triflate ester.
Conclusion
Switching from 1-bromo-2-chloroethane to 2-chloroethyl triflate is a strategic decision for high-precision synthesis. While the reagent requires stricter handling (anhydrous conditions, cold storage), it pays dividends by enabling mild, rapid, and highly chemoselective alkylations that preserve sensitive functional groups and the integrity of the chloroethyl tail for subsequent transformations.
References
- Leaving Group Reactivity:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Triflate Properties: Sigma-Aldrich Technical Bulletin. (2023).[2] "Trifluoromethanesulfonic Acid and Derivatives."[1][3][4]
-
N-Alkylation Protocols: BenchChem Application Notes. (2025).[4][5][6][7] "Protocols for N-Alkylation using 2-Bromoethylamine vs Triflates."
-
Selectivity Studies: Organic Chemistry Portal. "Nucleophilic Substitution - Leaving Groups."[8]
-
Safety Data: PubChem Compound Summary. (2024).[5] "2-Chloroethyl trifluoromethanesulfonate."
Sources
- 1. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
